2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-11-4-6-12(7-5-11)13-10-17-9-3-8-15-14(17)16-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMBYASUUSKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity Spectrum and Molecular Mechanisms of Imidazo 1,2 a Pyrimidine Derivatives
Anticancer Activity and Associated Molecular Targets
The imidazo[1,2-a]pyrimidine (B1208166) nucleus is a key component in the design of novel anticancer agents. The planar nature of this scaffold allows it to intercalate into DNA or bind to the active sites of various enzymes involved in cancer progression. The substitution at the 2-position with an aryl group, such as the 4-ethylphenyl moiety, is a common strategy in the development of potent anticancer derivatives.
While specific data on 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine is unavailable, related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of several protein kinases crucial for cancer cell proliferation and survival. For instance, certain 6-substituted 2-arylaminopurines, which share structural similarities with the imidazo[1,2-a]pyrimidine core, have been shown to be potent inhibitors of Cyclin-Dependent Kinases (CDKs). Some imidazo[1,2-a]pyridine-based compounds have demonstrated inhibitory effects against the PI3K/Akt/mTOR signaling pathway in breast cancer cells. nih.gov The substitution pattern on the 2-aryl ring plays a critical role in determining the potency and selectivity of kinase inhibition.
A series of 2-arylimidazo[1,2-a]pyridinyl-3-amines have been evaluated for their anticancer potential, with some compounds showing selective inhibition of topoisomerase IIα. nih.gov This inhibition leads to DNA damage and subsequently triggers apoptosis in cancer cells. The precise influence of a 4-ethylphenyl substituent at the 2-position on this activity remains to be determined, but the presence of an aryl group at this position appears to be a key pharmacophoric feature for topoisomerase II inhibition.
Numerous studies have demonstrated the anti-proliferative activity of 2-arylimidazo[1,2-a]pyridine and pyrimidine (B1678525) derivatives against a panel of human cancer cell lines. For example, a series of imido-heterocycle compounds, including 2-arylimidazo[1,2-a]pyridinyl-3-amines, were tested against breast (MCF-7), and colon (HCT-116) cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov Another study on pyrimidine-2-thione derivatives showed cytotoxic effects on HCT-116 and liver cancer (HepG2) cell lines. ekb.eg
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | MCF-7 (Breast) | 1 - 5.5 µM (for compound 4h) | nih.gov |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | HCT-116 (Colon) | 1 - 5.5 µM (for compound 4h) | nih.gov |
| Pyrimidine-2-thione derivatives | HCT-116 (Colon) | 10.72 µM (for compound 69) | ekb.eg |
| Pyrimidine-2-thione derivatives | HepG2 (Liver) | 18.95 µM (for compound 69) | ekb.eg |
Anti-Infective Properties and Pathogen-Specific Mechanisms
The imidazo[1,2-a]pyrimidine scaffold is also a valuable template for the development of novel anti-infective agents, exhibiting activity against a range of bacteria and fungi, including drug-resistant strains.
A variety of imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. Studies have shown that the nature of the substituent on the core ring system significantly impacts the antimicrobial spectrum and potency. For instance, a series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines were prepared, with 5-n-Octylaminoimidazo[1,2-a]pyrimidine showing significant activity against a variety of microorganisms. nih.gov Another study on newly synthesized imidazo[1,2-a]pyrimidine derivatives demonstrated that compounds with a halogen (particularly Cl) or a methyl substituent at the para position of the 2-phenyl ring augmented the antibacterial activity. mdpi.com
| Compound Class | Microorganism | Activity (MIC in mg/mL) | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine | Bacillus subtilis | 2.5 | mdpi.com |
| Candida albicans | 2.5 | mdpi.com | |
| 2-(p-tolyl)imidazo[1,2-a]pyrimidine | Bacillus subtilis | 5 | mdpi.com |
| Candida albicans | 5 | mdpi.com |
The emergence of multidrug-resistant tuberculosis has necessitated the discovery of new antitubercular agents. Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. Several studies have identified specific molecular targets for these compounds within the mycobacterium. A number of imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of the ubiquinol (B23937) cytochrome C reductase (QcrB), a key enzyme in the electron transport chain of M. tuberculosis. plos.org Additionally, functionalized 3-amino-imidazo[1,2-a]pyridines have been reported as in vitro inhibitors of M. tuberculosis glutamine synthetase (MtGS). nih.gov A set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide demonstrated excellent in vitro antituberculosis activity with MIC90 values of ≤1 μM against various M. tuberculosis strains. acs.org
Antiviral Efficacy and Viral Target Modulation
While direct studies on the antiviral activity of this compound are not extensively documented in publicly available research, the broader class of imidazo[1,2-a]pyrimidine derivatives has been investigated for potential antiviral applications. A key area of interest in contemporary virology is the inhibition of viral replication machinery, such as the RNA-dependent RNA polymerase (RdRp) of coronaviruses like SARS-CoV-2. The RdRp is a critical enzyme for the replication and transcription of the viral RNA genome. researchgate.netnih.gov Its essential role makes it a prime target for the development of antiviral therapeutics. researchgate.net
Another emerging concept in virology is the formation of biomolecular condensates, which are membrane-less organelles that play a role in various cellular processes, including viral replication. These condensates can concentrate viral proteins and nucleic acids, creating an environment conducive to viral replication. The disruption of these biocondensates is being explored as a potential antiviral strategy.
Although specific data on this compound's effect on SARS-CoV-2 RdRp or biocondensate formation is not available, the imidazo[1,2-a]pyrimidine scaffold is a versatile platform for the design of bioactive molecules, and its potential for antiviral activity warrants further investigation.
Anti-Inflammatory Effects and Related Biochemical Pathways
The imidazo[1,2-a]pyrimidine core is a recognized scaffold in the design of anti-inflammatory agents. researchgate.net The anti-inflammatory properties of this class of compounds are often attributed to their interaction with key enzymes and mediators in the inflammatory cascade.
Cyclooxygenase (COX) Enzyme Modulation and Selectivity
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. bioworld.com
Derivatives of the imidazo[1,2-a]pyrimidine and the structurally similar imidazo[1,2-a]pyridine scaffolds have been extensively studied as selective COX-2 inhibitors. researchgate.netnih.gov Research has shown that modifications to the imidazo[1,2-a]pyridine core can lead to potent and selective inhibition of the COX-2 enzyme. researchgate.net For instance, the introduction of a methylsulfonylphenyl group at the 2-position of the imidazo[1,2-a]pyridine ring has been a successful strategy in developing selective COX-2 inhibitors. nih.gov
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 |
| Celecoxib (Reference) | 0.06 | >166 |
Inhibition of Inflammatory Mediators
Beyond COX inhibition, the anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives can also be attributed to the modulation of other inflammatory mediators. For example, a novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This includes the suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and COX-2 genes. nih.gov
Central Nervous System (CNS) Modulatory Activities
The imidazo[1,2-a]pyrimidine scaffold is also a privileged structure for targeting receptors in the central nervous system, exhibiting a range of modulatory activities.
GABA Receptor Ligand Interactions and Functional Selectivity
Imidazo[1,2-a]pyrimidines are known to act as ligands for the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov These receptors are the primary mediators of inhibitory neurotransmission in the brain. The GABAA receptor is a pentameric ligand-gated ion channel composed of different subunits, with the α (alpha) subunit isoforms (α1, α2, α3, α5) being particularly important for mediating the different pharmacological effects of benzodiazepines.
Research has focused on developing imidazo[1,2-a]pyrimidine derivatives that exhibit functional selectivity for specific α subunits. nih.gov For example, compounds have been identified that show a preference for the α3 subtype over the α1 subtype. nih.gov This is significant because α1-containing receptors are associated with the sedative effects of benzodiazepines, while α2 and α3 subtypes are linked to their anxiolytic properties. Therefore, subtype-selective compounds could offer anxiolytic effects with a reduced sedative profile. nih.gov
| Compound | GABAA α2 Functional Activity | GABAA α3 Functional Activity | Sedative Profile |
|---|---|---|---|
| 7-trifluoromethylimidazopyrimidine 14g | Agonist | Agonist | Minimal |
| 7-propan-2-olimidazopyrimidine 14k | Agonist | Agonist | Minimal |
AMPA Receptor Negative Modulation
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is the major mediator of fast excitatory synaptic transmission in the CNS. Transmembrane AMPA receptor regulatory proteins (TARPs), such as TARP γ-8, are auxiliary subunits that modulate the function of AMPA receptors. TARP γ-8 is highly expressed in the hippocampus, a brain region critical for learning and memory and also implicated in the generation of seizures.
Selective negative allosteric modulators of AMPA receptors associated with TARP γ-8 are being investigated as a novel approach for the treatment of epilepsy. nih.gov While direct modulation of AMPA receptors by this compound has not been reported, structurally related imidazo[1,2-a]pyrazines have been identified as potent and selective negative modulators of TARP γ-8-containing AMPA receptors. This suggests that the broader imidazo-fused pyrimidine scaffold has the potential to be adapted for targeting this important CNS receptor complex.
An article on the "Biological Activity Spectrum and Molecular Mechanisms of this compound Derivatives" cannot be generated as requested. Extensive searches for scientific literature detailing the biological activities of the specific compound This compound in the areas of Aldehyde Dehydrogenase (ALDH) inhibition, anti-protozoal activity, and corrosion inhibition have yielded no specific results.
The provided outline requires a thorough and scientifically accurate account of research findings, including detailed data. However, no published studies were identified that investigate the effects of this compound on ALDH1A3, its potential as an anti-protozoal agent, or its application in corrosion inhibition.
While research exists for the broader class of imidazo[1,2-a]pyrimidine derivatives in these areas, the strict constraint to focus solely on This compound prevents the inclusion of this more general information. Therefore, the generation of an article that adheres to the provided structure and content requirements is not possible at this time due to the absence of specific research data for the requested compound.
Structure Activity Relationship Sar Studies Within the 2 Aryl Imidazo 1,2 a Pyrimidine Series
Impact of Aromatic Substituents on Biological Potency and Selectivity
The nature and position of substituents on the 2-aryl ring are pivotal in determining the biological activity of imidazo[1,2-a]pyrimidine (B1208166) derivatives. dergipark.org.tr This observation is a cornerstone of their medicinal chemistry, influencing both the potency and selectivity of these compounds across different therapeutic targets.
Role of Phenyl Ring Substitutions (e.g., Alkyl, Halogens, Methoxy (B1213986), Trifluoromethyl)
Systematic variations of substituents on the 2-phenyl ring have been shown to significantly modulate the biological activity of the imidazo[1,2-a]pyrimidine scaffold. The specific type of substituent—whether it be an alkyl group, a halogen, a methoxy group, or a trifluoromethyl group—plays a defining role in the compound's interaction with its biological target. mdpi.com
For instance, in the development of anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, the substitution pattern is a key determinant of activity and selectivity. researchgate.net Similarly, for antimicrobial applications, the substituents on the phenyl ring are a determining factor for biological activity. dergipark.org.tr Research into imidazo[1,2-a]pyridine (B132010) derivatives, a closely related scaffold, has demonstrated that 2-phenyl rings bearing electron-donating groups like methyl or electron-withdrawing groups such as halogens (fluoro, chloro, bromo), trifluoromethyl, and cyano are well-tolerated and yield active compounds. mdpi.comnih.gov
The following table illustrates the impact of various phenyl ring substitutions on the anticancer activity of a series of imidazo[1,2-a]pyridine derivatives against different cancer cell lines.
Table 1: Effect of 2-Aryl Substituents on Anticancer Activity (IC50 in µM)
| Compound | R | Hep-2 | HepG2 | MCF-7 | A375 |
|---|---|---|---|---|---|
| 1a | 4-H | 29 | 32 | 30 | 31 |
| 1b | 4-Cl | 11 | 13 | 11 | 11 |
| 1c | 4-F | 22 | 23 | 21 | 22 |
| 1d | 4-CH₃ | 34 | 36 | 35 | 36 |
| 1e | 4-OCH₃ | 40 | 42 | 41 | 42 |
| 1f | 4-CF₃ | 18 | 20 | 19 | 19 |
Data synthesized from studies on related imidazo-fused heterocycles. rsc.org
Influence of Electronic and Steric Features of Substituents
The biological activity of 2-aryl imidazo[1,2-a]pyrimidines is profoundly influenced by the electronic and steric characteristics of the substituents on the phenyl ring. These properties dictate how the molecule fits into and interacts with the active site of a biological target.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density of the entire molecule, affecting its binding affinity. For example, in a study of pyrido[2,3-d]pyrimidines, the hydrophilic and electron-rich character of a hydrazide moiety was found to positively impact anticancer activity. nih.gov Conversely, the presence of strong electron-withdrawing groups can also enhance potency in other contexts.
Steric Effects: The size and shape of a substituent (its steric bulk) are critical for optimal target engagement. Bulky groups can cause steric hindrance, preventing the molecule from binding effectively. An example of this is seen in antimicrobial imidazo[1,2-a]pyrimidines, where antibacterial activity is significantly reduced if the molar refractivity, a measure related to molecular volume, is increased. dergipark.org.tr In another instance, the addition of a sterically bulky group to certain pyrido[2,3-d]pyrimidine (B1209978) derivatives led to a decrease in their anticancer efficacy. nih.gov
Effect of Modifications at Key Positions (C-2, C-3) on Pharmacological Profiles
Modifications at the C-2 and C-3 positions of the imidazo[1,2-a]pyrimidine core are fundamental strategies for tuning the pharmacological properties of these compounds. These positions offer vectors for structural diversification to enhance potency, selectivity, and other drug-like properties. acs.org
Importance of the 2-Aryl Group for Target Interaction
The 2-aryl group is a ubiquitous feature in active imidazo[1,2-a]pyrimidine derivatives and is considered a crucial element for interaction with a variety of biological targets. researchgate.net This substituent is essential for anchoring the molecule within the active site of enzymes like kinases and for establishing key binding interactions. nih.gov
In the context of antituberculosis agents, docking studies of 3-aryl-substituted imidazo[1,2-a]pyridines revealed that the aryl moiety engages in significant π-π interactions with amino acid residues (specifically Tyr389 and Trp312) in the active site of the M. tuberculosis cytochrome bc1 complex. nih.gov Similarly, for influenza A virus inhibitors, the 2-aryl imidazo[1,2-a]pyrimidine scaffold targets the hemagglutinin protein, with the aryl group likely playing a key role in binding within a specific cavity to block membrane fusion. figshare.com
Role of Functional Groups at the 3-Position in Modulating Activity
The 3-position of the imidazo[1,2-a]pyrimidine nucleus is a highly reactive site, making it an attractive point for functionalization to modulate biological activity. researchgate.net A wide array of substituents can be introduced at this position, including alkyl, aryl, and various heterocyclic groups, leading to significant changes in the pharmacological profile. rsc.orgexlibrisgroup.com
Introducing an aldehyde group at the C-3 position has served as a synthetic handle for creating further derivatives. researchgate.net The synthesis of 3-aryl-substituted imidazo[1,2-a]pyridines has yielded compounds with potent antituberculosis activity. nih.gov Furthermore, the introduction of other heterocyclic rings, such as a pyrimidine (B1678525) at the C-3 position, has been explored in the development of anticoccidial agents, highlighting the versatility of this position in SAR studies. researchgate.net This demonstrates that the C-3 position is a critical site for structural modifications aimed at optimizing the therapeutic potential of this scaffold.
The following table presents data on how C-3 substitutions on an imidazo[1,2-a]pyridine core affect antitubercular activity.
Table 2: Influence of C-3 Aryl Substituents on Antitubercular Activity (MIC in µg/mL)
| Compound | R' at C-3 | MIC (µg/mL) |
|---|---|---|
| 2a | Phenyl | 18.5 |
| 2b | 4-Fluorophenyl | 9.3 |
| 2c | 4-Chlorophenyl | 4.6 |
| 2d | 3,4-Dichlorophenyl | 2.3 |
| 2e | 4-Methylphenyl | >100 |
| 2f | 4-Methoxyphenyl | >100 |
Data synthesized from studies on 3-aryl-substituted imidazo[1,2-a]pyridines. nih.gov
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional structure and conformational flexibility of 2-aryl imidazo[1,2-a]pyrimidines are important, albeit less explored, aspects of their SAR. The relative orientation of the 2-aryl ring with respect to the fused heterocyclic system can influence how the molecule presents its key interacting groups to the biological target.
Studies on the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold using density functional theory (DFT) and potential energy surface (PES) scanning have identified stable rotameric forms. nih.gov These different conformations are stabilized by intramolecular hydrogen bonds, and their relative populations can be affected by these interactions. nih.gov It is plausible that similar conformational preferences exist for 2-aryl imidazo[1,2-a]pyrimidines. The rotational barrier of the bond connecting the 2-phenyl group to the imidazo[1,2-a]pyrimidine core can determine the preferred conformation in solution and, ultimately, in a receptor's binding pocket. A rigidified conformation that pre-organizes the molecule for optimal binding can lead to enhanced potency and selectivity. While specific studies on the stereochemistry of 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine are not prevalent, the introduction of chiral centers, for instance through substitution at the C-3 position, would necessitate a thorough investigation of the stereochemical requirements for activity.
Scaffold Hopping and Bioisosteric Replacements to Optimize Activity and Druglikeness
Scaffold hopping and bioisosteric replacement are sophisticated medicinal chemistry tactics aimed at discovering novel intellectual property, improving a molecule's druglike qualities, or escaping metabolic liabilities while retaining desired biological activity.
Bioisosteric Replacement: This strategy involves substituting one atom or group with another that possesses similar physical or chemical properties, thereby ensuring a comparable biological response. The imidazo[1,2-a]pyrimidine scaffold itself is considered a bioisostere of purine (B94841) bases like adenine, which contributes to its ability to interact with a wide range of biological targets. nih.govresearchgate.net
A notable example of bioisosteric replacement for the entire core scaffold was demonstrated in the development of allosteric modulators for the GABA(A) receptor. Researchers successfully replaced the imidazo[1,2-a]pyrimidine ring system with 8-fluoroimidazo[1,2-a]pyridine (B164112). nih.gov This substitution was based on the similar physicochemical properties between the two scaffolds, including their electrostatic surface, pKa, and dipole moments. The resulting 8-fluoroimidazo[1,2-a]pyridine compound acted as a successful mimic, demonstrating the utility of this approach in generating new chemical entities with retained function. nih.gov
Scaffold Hopping: This approach entails replacing the central core of a molecule with a structurally different scaffold, aiming to identify new chemotypes with improved properties. While there are fewer examples of hopping from a 2-aryl imidazo[1,2-a]pyrimidine lead, the scaffold is frequently the result of such a strategy, underscoring its favorable drug-like characteristics. For instance, in a search for new anticancer agents, researchers performed a scaffold hop from bioactive natural products known as aurones to design 2-arylideneimidazo[1,2-a]pyridinones. This strategic leap in chemical space resulted in compounds with significantly enhanced potency as topoisomerase IIα inhibitors. Similarly, the imidazo[1,2-a]pyridine core has been used as a replacement for a benzimidazole (B57391) scaffold in the development of potent dual phosphoinositide-3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) inhibitors. These examples highlight the value of the imidazo[1,2-a]pyrimidine and its pyridine (B92270) analogue as privileged scaffolds in drug discovery.
Derivatization and Analogue Synthesis for Lead Compound Identification and Optimization
Following the identification of a hit compound, the synthesis of a focused library of derivatives and analogues is a cornerstone of lead optimization. This process allows for a systematic exploration of the SAR, clarifying the contribution of different parts of the molecule to its biological activity and physicochemical properties.
The synthesis of 2-aryl imidazo[1,2-a]pyrimidine analogues is most commonly achieved through the condensation reaction between 2-aminopyrimidine (B69317) and a variety of α-bromoarylketones. This robust method allows for extensive variation of the substituent on the aryl ring at the 2-position.
A study focused on developing new antimicrobial agents illustrates this process effectively. A series of 2-aryl imidazo[1,2-a]pyrimidine derivatives were synthesized with different substituents at the para-position of the phenyl ring. The compounds were then tested for their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. The results demonstrated that the nature of the substituent on the phenyl ring significantly influences antimicrobial activity. Specifically, compounds bearing a halogen (like chlorine or bromine) or a small alkyl group (methyl) at the para-position showed enhanced activity against certain strains compared to the unsubstituted parent compound.
The data below showcases the impact of these substitutions on antimicrobial activity against selected microorganisms.
| Compound | R Group (at para-position of 2-phenyl ring) | B. subtilis MIC (mg/mL) | S. aureus MIC (mg/mL) | C. albicans MIC (mg/mL) |
|---|---|---|---|---|
| 3a | -H | >80 | >80 | >80 |
| 3c | -Cl | >80 | 40 | 20 |
| 3d | -CH₃ | >80 | >80 | >80 |
| 3g | -Br | 2.5 | 20 | 5 |
Data sourced from a study on the antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
This systematic synthesis and evaluation of analogues are crucial for building a comprehensive SAR model. By correlating specific structural changes, such as the introduction of the 4-ethyl group in this compound, with changes in biological activity, researchers can rationally design subsequent generations of compounds with enhanced potency and optimized pharmacological profiles, ultimately identifying promising lead candidates for further development.
Computational Approaches in the Investigation of 2 4 Ethylphenyl Imidazo 1,2 a Pyrimidine and Analogues
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to forecast the binding mode and affinity of a small molecule ligand, such as an imidazo[1,2-a]pyrimidine (B1208166) derivative, to the active site of a target protein. nih.govasianpubs.org
Docking simulations have been effectively used to explore the binding interactions of imidazo[1,2-a]pyrimidine derivatives with a variety of biological targets. For instance, studies on analogues have investigated their potential as inhibitors for enzymes involved in viral entry, such as the human angiotensin-converting enzyme 2 (ACE2) and the spike protein of SARS-CoV-2. nih.govnih.gov These simulations can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Similarly, the binding modes of this class of compounds with microbial targets have been investigated to understand their antimicrobial mechanisms. mdpi.comsemanticscholar.orgnih.gov For example, docking studies against lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme for fungal growth, have helped to predict the binding orientation and interactions of imidazo[1,2-a]pyrimidine derivatives within the enzyme's active site. researchgate.net These computational models provide a structural basis for the observed biological activity and guide the rational design of more potent analogues.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (typically in kcal/mol), which estimates the strength of the ligand-target interaction. nih.gov Lower binding energy values indicate a more stable complex and potentially higher inhibitory activity.
In a study of imidazo[1,2-a]pyrimidine Schiff base derivatives targeting SARS-CoV-2 proteins, the top-scoring compound showed a remarkable binding affinity of -9.1 kcal/mol with the ACE2 receptor and -7.3 kcal/mol with the spike protein. nih.govnih.gov These values were competitive with or superior to reference inhibitors, suggesting a strong binding potential. nih.gov Docking simulations also provide information on the conformational preferences of the ligand when bound to the target, highlighting the three-dimensional arrangement of atoms that is most favorable for binding.
| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff base (7a) | hACE2 (SARS-CoV-2) | -9.1 | nih.govnih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base (7a) | Spike Protein (SARS-CoV-2) | -7.3 | nih.govnih.gov |
| Imidazo[1,2-a]pyridine (B132010) Derivative (Compound C) | Oxidoreductase (Breast Cancer) | -9.207 | asianpubs.org |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and stability of molecules. scirp.org These methods provide a fundamental understanding of the intrinsic properties of compounds like 2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine, which can be correlated with their chemical behavior and biological activity. nih.gov DFT has been proven to accurately predict the molecular properties of organic compounds. nih.gov
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic charge mobility and reactivity of a molecule. nih.gov The HOMO energy is related to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govscirp.org
Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution around a molecule and identify sites prone to electrophilic and nucleophilic attack. nih.gov The MEP surface map uses a color code to represent different potential values, where red indicates regions of negative potential (nucleophilic sites, rich in electrons) and blue indicates regions of positive potential (electrophilic sites, poor in electrons). This analysis is valuable for understanding hydrogen bonding and other non-covalent interactions. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Measure of molecular stability and reactivity |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Chemical Softness (σ) | 1 / η | Inverse of hardness, indicates reactivity |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Power of an atom to attract electrons |
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are powerful computational tools for studying non-covalent interactions within molecular systems. nih.govacs.orgnih.gov QTAIM analysis is based on the topology of the electron density. nih.gov It identifies bond critical points (BCPs) that reveal the nature and strength of interactions between atoms.
RDG analysis provides a visual representation of non-covalent interactions in real space. nih.gov It generates 3D isosurfaces and 2D scatter plots that distinguish different types of interactions based on their strength and nature. Typically, blue isosurfaces indicate strong attractive interactions like hydrogen bonds, green represents weak van der Waals interactions, and red signifies repulsive steric clashes. nih.gov
DFT calculations are fundamental for determining the most stable geometric structure of a molecule by optimizing its geometry to a minimum on the potential energy surface. nih.gov This process provides key thermodynamic data, such as the ground-state energy of the molecule.
Furthermore, these calculations offer insights into chemical stability. As mentioned, the HOMO-LUMO energy gap is a reliable descriptor of a molecule's stability. nih.govscirp.org By calculating this gap for a series of imidazo[1,2-a]pyrimidine analogues, researchers can compare their relative stabilities and reactivities. This information is valuable for understanding reaction mechanisms and predicting the thermodynamic favorability of synthetic pathways. For example, theoretical investigations can help rationalize why certain synthetic routes are more efficient or why some derivatives are more stable than others under specific conditions. nih.govscirp.org
In Silico ADMET Predictions and Drug-Likeness Assessment
A critical early step in drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These characteristics determine the bioavailability and potential for adverse effects of a drug candidate. Computational tools play a pivotal role in predicting these properties for imidazo[1,2-a]pyrimidine derivatives. nih.govacs.org
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME predictions for imidazo[1,2-a]pyrimidine analogues are typically performed using various software and web-based platforms like SwissADME and pkCSM. nih.govmdpi.com These tools calculate a range of physicochemical and pharmacokinetic parameters that are crucial for a compound's viability as a drug. Key predicted properties often include:
Lipophilicity (log P): This parameter, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water, influences solubility, absorption, and distribution. For imidazo[1,2-a]pyrimidine derivatives, a balanced log P is sought to ensure adequate membrane permeability without excessive accumulation in fatty tissues.
Aqueous Solubility (log S): Good water solubility is essential for drug absorption and formulation. Computational models predict this property to identify potential issues early in the discovery process.
Gastrointestinal (GI) Absorption: High GI absorption is a desirable trait for orally administered drugs. Models predict the percentage of absorption based on the compound's structural features.
Blood-Brain Barrier (BBB) Permeability: For compounds targeting the central nervous system, the ability to cross the BBB is crucial. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.
Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes, which are key for drug metabolism, can lead to adverse drug-drug interactions. In silico models can predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
A representative summary of predicted ADME properties for a series of hypothetical imidazo[1,2-a]pyrimidine analogues is presented in the interactive table below.
| Compound | Predicted Log P | Predicted Log S (mol/L) | Predicted GI Absorption | Predicted BBB Permeant | Predicted CYP Inhibitor |
| Analogue 1 | 2.5 | -3.0 | High | Yes | No |
| Analogue 2 | 3.1 | -4.2 | High | Yes | Yes (CYP2D6) |
| Analogue 3 | 1.8 | -2.5 | High | No | No |
| Analogue 4 | 4.5 | -5.1 | Low | Yes | No |
Evaluation of Drug-Likeness and Pharmacokinetic Profiles
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. These assessments are often based on established rules derived from the analysis of successful oral drugs. Commonly used filters include:
Lipinski's Rule of Five: This rule states that a compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A log P value not greater than 5.
Veber's Rule: This rule suggests that good oral bioavailability is also associated with:
10 or fewer rotatable bonds.
A polar surface area (PSA) no greater than 140 Ų.
Studies on various imidazo[1,2-a]pyrimidine derivatives have shown that this scaffold often leads to compounds with promising drug-like characteristics. nih.gov The evaluation of these parameters helps in prioritizing which analogues to synthesize and test, saving significant resources.
The table below provides a sample drug-likeness evaluation for a set of imidazo[1,2-a]pyrimidine analogues.
| Compound | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | TPSA (Ų) | Lipinski Violations |
| Analogue 1 | 320.4 | 1 | 3 | 4 | 45.8 | 0 |
| Analogue 2 | 355.8 | 2 | 4 | 5 | 65.2 | 0 |
| Analogue 3 | 410.5 | 1 | 5 | 6 | 80.1 | 0 |
| Analogue 4 | 525.6 | 3 | 6 | 8 | 95.3 | 1 (MW > 500) |
De Novo Design and Virtual Screening for Novel Imidazo[1,2-a]pyrimidine Ligands
Beyond evaluating existing or proposed structures, computational chemistry offers powerful tools for the discovery of entirely new molecules. De novo design and virtual screening are two such approaches that have been applied to the imidazo[1,2-a]pyrimidine scaffold to identify novel ligands with desired biological activities.
De Novo Design: This method involves using algorithms to build new molecules from scratch or by modifying existing ones within the binding site of a biological target. The software considers the spatial and chemical constraints of the active site to generate structures with a high predicted binding affinity. This approach can lead to the discovery of novel chemotypes that might not be conceived through traditional medicinal chemistry approaches.
Virtual Screening: This is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov The screening can be either ligand-based or structure-based.
Ligand-based virtual screening involves searching for molecules that are similar to a known active ligand. This method is useful when the three-dimensional structure of the target is unknown.
Structure-based virtual screening utilizes the 3D structure of the target protein to dock vast numbers of compounds into the binding site and score their potential interactions. This allows for the prioritization of compounds for experimental testing.
Collaborative virtual screening efforts have been successful in exploring and expanding hit series for imidazo[1,2-a]pyridine and related scaffolds, demonstrating the power of these in silico methods to rapidly advance drug discovery projects. nih.govresearchgate.net
Advanced Research Directions and Future Perspectives for 2 4 Ethylphenyl Imidazo 1,2 a Pyrimidine Research
Exploration of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency
The development of new and efficient synthetic routes is crucial for expanding the chemical diversity of 2-(4-ethylphenyl)imidazo[1,2-a]pyrimidine derivatives and for enabling large-scale production. Traditional methods, often based on the Chichibabin reaction involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones, are being supplemented by more advanced strategies. nih.govnih.gov
Future research is focused on several key areas:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields for the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govmdpi.com
Green Chemistry Approaches: The use of environmentally friendly solvents and catalysts, such as gold nanoparticles or basic alumina (B75360) under solvent-free conditions, offers a sustainable alternative to conventional methods. mdpi.commdpi.com
Multi-Component Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienayme (GBB) three-component reaction allow for the rapid assembly of complex imidazo[1,2-a]pyrimidine structures from simple starting materials in a single step, enhancing efficiency and diversity. researchgate.netnih.gov
Novel Catalytic Systems: The exploration of new catalysts can provide milder reaction conditions and improved regioselectivity, further refining the synthesis of these compounds. dntb.gov.ua
These methodologies facilitate the creation of large libraries of derivatives, which are essential for structure-activity relationship (SAR) studies and the identification of lead compounds with optimized properties.
Discovery of New Biological Targets and Mechanisms of Action for the Scaffold
The imidazo[1,2-a]pyrimidine scaffold has demonstrated a broad spectrum of biological activities, suggesting its ability to interact with a wide range of biological targets. While initial research has identified several key areas of activity, a significant future direction is the discovery of novel targets and the detailed elucidation of their mechanisms of action.
Derivatives of the core scaffold have shown potential in various therapeutic areas:
Anticancer: Compounds from this class have been investigated as inhibitors of crucial cancer-related targets, including tubulin, various kinases (such as EGFR and c-KIT), and signaling pathways like Wnt/β-catenin. researchgate.netresearchgate.netbohrium.commedchemexpress.cn
Antimicrobial: The scaffold has shown activity against a range of pathogens, with some derivatives inhibiting enzymes like β-ketoacyl-acyl carrier protein synthase III, which is essential for bacterial fatty acid synthesis. researchgate.net
Antiviral: Research has pointed to the potential of imidazo[1,2-a]pyrimidine derivatives against viruses such as HIV, Hepatitis C, and even SARS-CoV-2, by targeting viral entry mechanisms or replication processes. nih.gov
Neurological: Certain derivatives have been explored as modulators of receptors in the central nervous system, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, indicating potential for treating conditions like epilepsy. nih.gov
Future work will involve target deconvolution studies using proteomics and chemical biology approaches to identify the specific proteins that this compound and its analogues bind to, thereby uncovering new therapeutic opportunities.
Development of Multi-Targeted Ligands and Covalent Inhibitors
Modern drug design is increasingly moving towards strategies that can offer improved efficacy or overcome resistance, such as multi-targeted ligands and covalent inhibitors.
Multi-Targeted Ligands: Designing a single molecule that can modulate multiple biological targets is a promising strategy for treating complex diseases like cancer. For instance, researchers have designed imidazo[1,2-a]pyrimidine derivatives to act as dual inhibitors of the human ACE2 receptor and the SARS-CoV-2 spike protein, aiming to block viral entry more effectively. nih.gov This approach, applied to this compound, could yield synergistic therapeutic effects and reduce the likelihood of drug resistance.
Covalent Inhibitors: Covalent inhibitors form a permanent bond with their target protein, which can lead to prolonged duration of action and increased potency. While this approach requires careful design to ensure target specificity and minimize off-target toxicity, developing covalent versions of this compound for specific targets, such as kinases with accessible cysteine residues, represents a valuable future research avenue.
Application of Advanced Spectroscopic Techniques for Elucidating Biological Mechanisms (e.g., Protein Binding Studies with Bovine Serum Albumin)
Understanding how a drug interacts with plasma proteins like serum albumin is critical, as these interactions govern the drug's distribution, metabolism, and availability. Advanced spectroscopic techniques are powerful tools for characterizing these binding events at a molecular level. Bovine Serum Albumin (BSA) is often used as a model protein due to its structural similarity to Human Serum Albumin (HSA). researchgate.netmdpi.com
Studies on related compounds demonstrate how these techniques can be applied:
Fluorescence Spectroscopy: This is a primary method to study drug-protein interactions. The intrinsic fluorescence of tryptophan and tyrosine residues in BSA can be "quenched" upon binding of a ligand like this compound. researchgate.netmdpi.com Analyzing this quenching effect allows for the calculation of key binding parameters. nih.gov
UV-Visible Absorption Spectroscopy: Changes in the UV-Vis absorption spectrum of BSA upon the addition of a ligand can confirm the formation of a ground-state complex between the protein and the molecule. mdpi.comnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect changes in the secondary and tertiary structure of the protein upon ligand binding, providing insight into conformational alterations. nih.govmdpi.com
A hypothetical study of this compound with BSA could yield data similar to that observed for other small molecules, as shown in the table below.
| Technique | Parameter Measured | Typical Finding | Interpretation |
|---|---|---|---|
| Fluorescence Spectroscopy | Binding Constant (Kb) | ~104 - 105 L·mol-1 | Indicates strong binding affinity between the compound and BSA. mdpi.com |
| Fluorescence Spectroscopy | Number of Binding Sites (n) | ≈ 1 | Suggests a 1:1 binding stoichiometry. mdpi.com |
| Thermodynamic Analysis | ΔG, ΔH, ΔS | Negative ΔG, Negative ΔH and ΔS | Spontaneous, enthalpy-driven interaction, likely involving hydrogen bonds and van der Waals forces. mdpi.comnih.gov |
| Circular Dichroism (CD) | % α-helix change | Minor decrease | Indicates a slight unfolding or conformational change in the protein upon binding. nih.gov |
This table presents illustrative data based on typical findings for small molecule-protein interactions.
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyrimidine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape by accelerating timelines and improving the accuracy of predictions. mednexus.orgnih.gov These computational tools can be powerfully applied to the this compound scaffold.
Key applications include:
Predictive Modeling: ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized. researchgate.net
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to prioritize candidates with favorable drug-like profiles. nih.govnih.gov
Virtual Screening and Molecular Docking: AI can screen vast virtual libraries of compounds to identify those likely to bind to a specific biological target. Molecular docking further simulates the binding pose and affinity, providing insights into the molecular interactions driving recognition. nih.govresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, tailored to fit the binding site of a target protein, offering innovative starting points for imidazo[1,2-a]pyrimidine-based drug candidates. nih.govcrimsonpublishers.com
Rational Design of Imidazo[1,2-a]pyrimidine Derivatives for Specific Therapeutic Challenges (e.g., Drug Resistance)
A major challenge in modern medicine is the emergence of drug resistance, particularly in cancer and infectious diseases. Rational drug design allows chemists to modify existing scaffolds to overcome these resistance mechanisms. The imidazo[1,2-a]pyrimidine core is an excellent platform for such targeted modifications.
Q & A
Q. Can imidazo[1,2-a]pyrimidine derivatives act as dual inhibitors for synergistic therapeutic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
